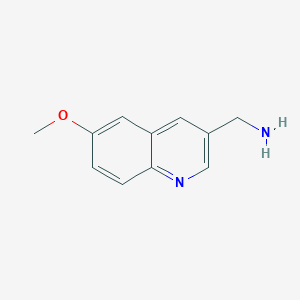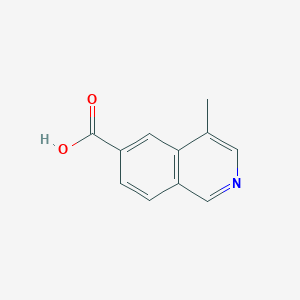
4-Methylisoquinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-méthylisoquinoléine-6-carboxylique est un composé aromatique hétérocyclique appartenant à la famille des isoquinoléines. Les isoquinoléines sont connues pour leur stabilité et leur aromaticité, ce qui en fait des molécules précieuses dans diverses applications chimiques et pharmaceutiques. Ce composé présente un groupe acide carboxylique en position 6 et un groupe méthyle en position 4 du cycle isoquinoléine, contribuant à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de l'acide 4-méthylisoquinoléine-6-carboxylique peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation d'anilines substituées avec des β-cétoesters, suivie d'une oxydation. Par exemple, les dérivés d'aniline peuvent réagir avec les β-cétoesters pour former des bases de Schiff, qui cyclisent ensuite en milieu acide pour produire des dérivés d'isoquinoléine .
Méthodes de production industrielle : La production industrielle utilise souvent la synthèse de Skraup, qui implique la réaction de l'aniline avec du glycérol en présence d'acide sulfurique et d'un oxydant. Cette méthode est avantageuse en raison de son rendement élevé et de sa capacité d'adaptation à l'échelle industrielle .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 4-méthylisoquinoléine-6-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs tels que les halogènes et les agents de nitration sont utilisés dans des conditions contrôlées.
Principaux produits :
Oxydation : N-oxydes de l'acide 4-méthylisoquinoléine-6-carboxylique.
Réduction : 4-méthylisoquinoléine-6-méthanol.
Substitution : Dérivés halogénés ou nitrés du composé.
4. Applications de la recherche scientifique
L'acide 4-méthylisoquinoléine-6-carboxylique a un large éventail d'applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est utilisé dans l'étude des inhibiteurs enzymatiques et des ligands de récepteurs.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels
5. Mécanisme d'action
Le mécanisme d'action de l'acide 4-méthylisoquinoléine-6-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur enzymatique en se liant au site actif des enzymes, bloquant ainsi leur activité. Il peut également interagir avec les récepteurs à la surface des cellules, modulant les voies de transduction du signal .
Composés similaires :
- Acide quinoléine-4-carboxylique
- Acide 6-méthoxyquinoléine-4-carboxylique
- Acide isoquinoléine-4-carboxylique
Comparaison : L'acide 4-méthylisoquinoléine-6-carboxylique est unique en raison de la présence d'un groupe méthyle et d'un groupe acide carboxylique sur le cycle isoquinoléine. Cette combinaison améliore sa réactivité et son potentiel de formation de dérivés divers. Comparé à des composés similaires, il offre des avantages distincts en termes de stabilité et de polyvalence dans les réactions chimiques .
Applications De Recherche Scientifique
4-Methylisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Methylisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
- Quinoline-4-carboxylic acid
- 6-Methoxyquinoline-4-carboxylic acid
- Isoquinoline-4-carboxylic acid
Comparison: 4-Methylisoquinoline-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the isoquinoline ring. This combination enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
4-methylisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-5-12-6-9-3-2-8(11(13)14)4-10(7)9/h2-6H,1H3,(H,13,14) |
Clé InChI |
BYZYLSCPVGOXNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC2=C1C=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



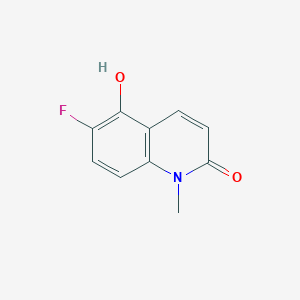
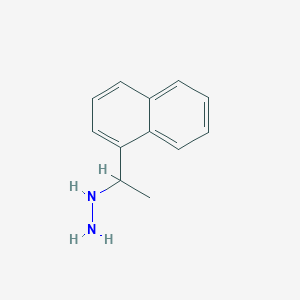

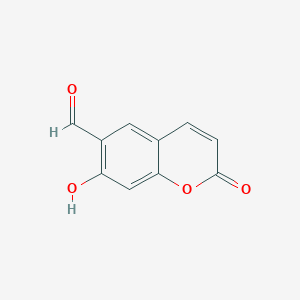

![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
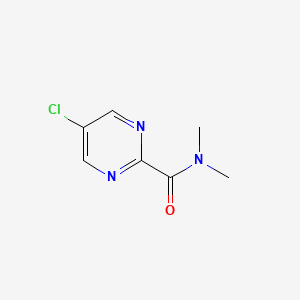
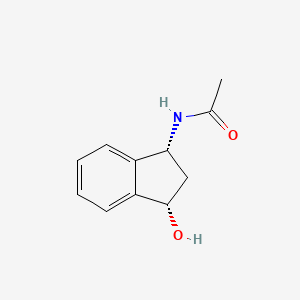
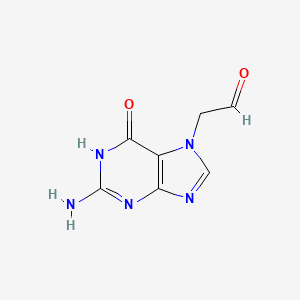
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)

